Tubulin Polymerization Inhibitory Potency: Target Compound vs. High-Activity Indole Oxalamide Comparator
The target compound inhibits bovine tubulin polymerization with an IC50 of 7,030 nM, as determined by turbidity assay [1]. By comparison, a structurally related indole-oxalamide derivative bearing a 3,4,5-trimethoxyphenyl substituent (instead of the pyridin-3-yl group) achieves an IC50 of 447 nM in the same assay format, representing a 15.7-fold improvement in potency [2]. This quantitative gap demonstrates that the N2-(pyridin-3-yl) oxalamide variant occupies the lower-activity tail of the structure–activity relationship (SAR) landscape for this chemotype.
| Evidence Dimension | Tubulin polymerization inhibition IC50 |
|---|---|
| Target Compound Data | 7,030 nM |
| Comparator Or Baseline | Indole-oxalamide analog with 3,4,5-trimethoxyphenyl moiety: IC50 = 447 nM |
| Quantified Difference | 15.7-fold lower potency for the target compound |
| Conditions | Bovine tubulin turbidity assay |
Why This Matters
Procurement decisions for tubulin-focused screening campaigns must account for this >15-fold potency differential, as the target compound is suboptimal for identifying microtubule destabilization hits and may instead serve as a negative control or an SAR probe for mapping substituent tolerance.
- [1] BindingDB. BDBM50081638 (CHEMBL3422152): Affinity data for bovine tubulin polymerization inhibition. IC50 = 7.03E+3 nM. View Source
- [2] BindingDB. BDBM50409014 (CHEMBL50139): Affinity data for tubulin polymerization inhibition at colchicine binding site. IC50 = 447 nM. View Source
